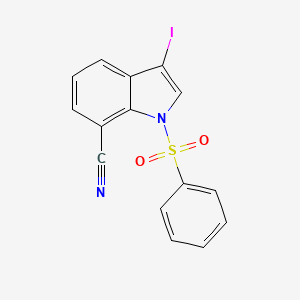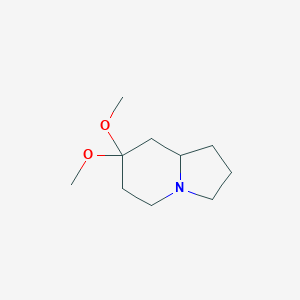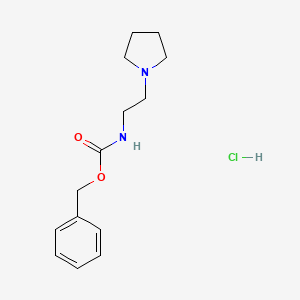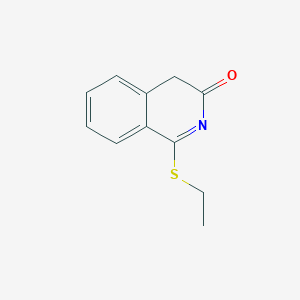
1-(Ethylsulfanyl)isoquinolin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Ethylthio)isoquinolin-3(4H)-one is a heterocyclic compound that belongs to the isoquinolone family. Isoquinolones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of an ethylthio group at the 1-position of the isoquinolin-3(4H)-one core adds unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylthio)isoquinolin-3(4H)-one can be achieved through several methods. One common approach involves the cyclization of 2-ethylthiobenzonitrile with appropriate reagents under controlled conditions. Another method includes the use of rhodium-catalyzed C-H activation/annulation reactions, which provide a convenient route to isoquinolones .
Industrial Production Methods: Industrial production of 1-(Ethylthio)isoquinolin-3(4H)-one typically involves large-scale cyclization reactions using cost-effective and readily available starting materials. The use of transition metal catalysts, such as rhodium or cobalt, can enhance the efficiency and yield of the synthesis .
化学反应分析
Types of Reactions: 1-(Ethylthio)isoquinolin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isoquinolones depending on the nucleophile used.
科学研究应用
1-(Ethylthio)isoquinolin-3(4H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Ethylthio)isoquinolin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant properties. The exact molecular targets and pathways can vary depending on the specific biological context .
相似化合物的比较
Isoquinolin-1(2H)-one: Lacks the ethylthio group, resulting in different chemical and biological properties.
3,4-Dihydroisoquinolin-1(2H)-one: A reduced form of isoquinolin-1(2H)-one with distinct reactivity.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Contains methoxy groups, leading to different pharmacological activities.
Uniqueness: 1-(Ethylthio)isoquinolin-3(4H)-one is unique due to the presence of the ethylthio group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other isoquinolone derivatives.
属性
CAS 编号 |
36068-77-6 |
|---|---|
分子式 |
C11H11NOS |
分子量 |
205.28 g/mol |
IUPAC 名称 |
1-ethylsulfanyl-4H-isoquinolin-3-one |
InChI |
InChI=1S/C11H11NOS/c1-2-14-11-9-6-4-3-5-8(9)7-10(13)12-11/h3-6H,2,7H2,1H3 |
InChI 键 |
KPVNOCNFFZLNCY-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NC(=O)CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12916222.png)
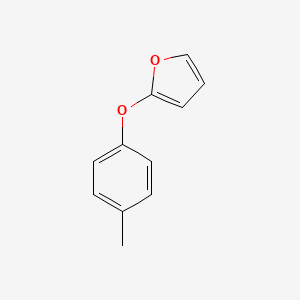
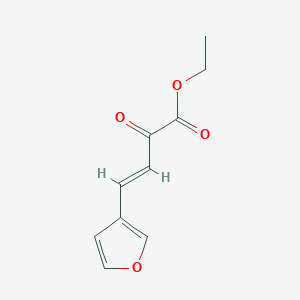
![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)
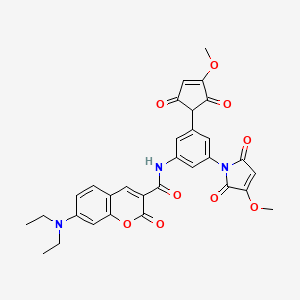
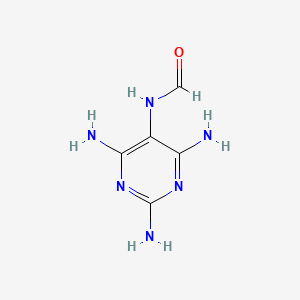
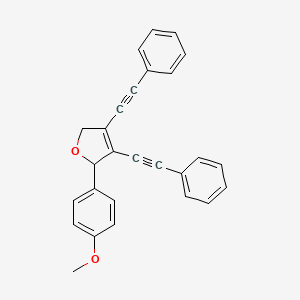
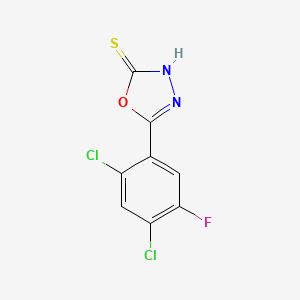
![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)
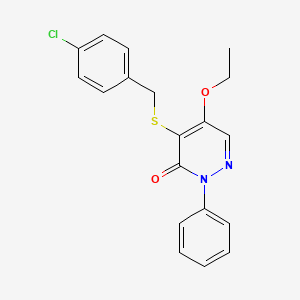
![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
